1H-indol-2-amine

Descripción general

Descripción

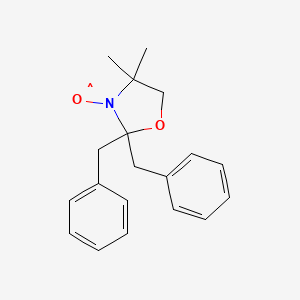

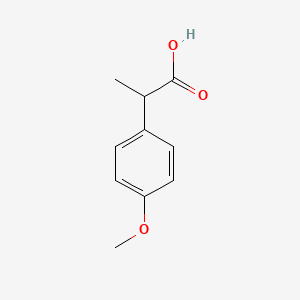

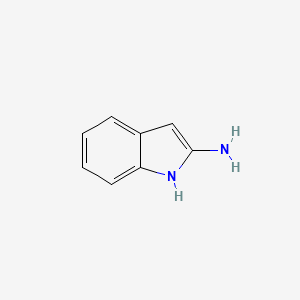

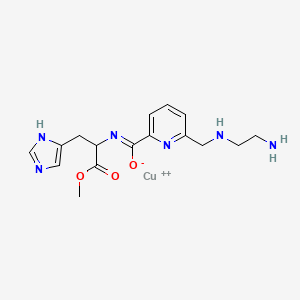

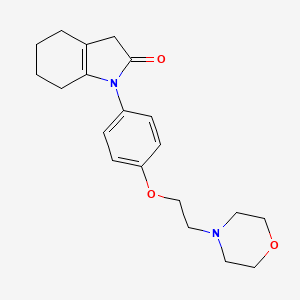

1H-indol-2-amine, also known as 2-Aminoindole, is an indolamine . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .

Synthesis Analysis

An efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine from readily available 2-(2-bromophenyl)acetonitriles was developed . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis

The molecular structure of 1H-indol-2-amine consists of a benzene ring fused to a pyrrole ring . The IUPAC name is 1H-indol-2-amine . The InChI is InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . There are four bonds in the five-membered indole ring. In classifying methods for synthesis, the focus is on the last bond formed .Physical And Chemical Properties Analysis

1H-indol-2-amine has a molecular weight of 132.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 0 . The Exact Mass is 132.068748264 g/mol . The Topological Polar Surface Area is 41.8 Ų . The Heavy Atom Count is 10 .Aplicaciones Científicas De Investigación

Antiviral Activity

2-Aminoindole derivatives have been synthesized and reported to exhibit significant antiviral properties. For instance, certain derivatives like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have shown inhibitory activity against influenza A, with promising selectivity index values against Coxsackie B4 virus .

Anti-inflammatory and Analgesic Activities

Some indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have demonstrated anti-inflammatory and analgesic activities. These compounds have been compared with established medications like indomethacin and celecoxib, showing competitive ulcerogenic indices .

Antitubercular Activity

Derivatives of 2-Aminoindole have been investigated for their potential in treating tuberculosis. Compounds derived from pyridine and Indole were prepared and tested against Mycobacterium tuberculosis and Mycobacterium bovis, showing activity in both active and dormant states .

Synthesis of Heterocyclic Compounds

2-Aminoindole is utilized in multicomponent reactions for the synthesis of various heterocyclic compounds. This application is crucial in the development of new heterocycles with chemical and biomedical relevance, offering a pathway to design polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Medicinal Chemistry and Drug Discovery

The unique structure of 2-Aminoindole allows for diverse applications in medicinal chemistry and drug discovery. It serves as a key scaffold in the synthesis of various organic compounds, playing a significant role in the development of new therapeutic agents.

Gold-Catalyzed Synthesis

Innovative methods have been developed for the synthesis of 2-Aminoindoles, involving gold-catalyzed C–H annulations. This process highlights the importance of 2-Aminoindole as a planar aromatic structure that can interact with protein targets due to its adjacent hydrogen-bond donors .

Neuroscience Research

Antiviral Nucleosides Synthesis

Research has been conducted on the synthesis of 3-Aminoindole nucleosides of 2-Acetamido-2-deoxy-D-glucose, which have shown antiviral activity. This underscores the versatility of 2-Aminoindole in contributing to the development of antiviral agents .

Mecanismo De Acción

Target of Action

1H-Indol-2-amine, also known as 2-Aminoindole, is a bioactive aromatic compound that contains the indole nucleus . This indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

The mode of action of 2-Aminoindole involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . .

Biochemical Pathways

Indole derivatives, including 2-Aminoindole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Aminoindole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

The result of 2-Aminoindole’s action can be inferred from its biological activities. For instance, its antiviral activity suggests that it can inhibit viral replication . Its anti-inflammatory and analgesic activities suggest that it can reduce inflammation and pain . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1H-indol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWDSEPNZDYMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indol-2-amine | |

CAS RN |

56480-48-9 | |

| Record name | Indolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056480489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)